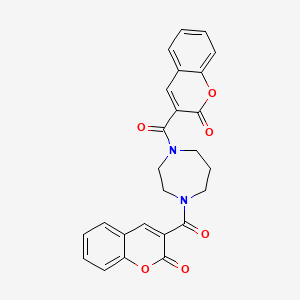![molecular formula C22H15ClF3N5O2 B10956785 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956785.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of indole, furan, and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan and pyrazolo[1,5-a]pyrimidine moieties. Key steps include:
Synthesis of 5-Chloro-1H-indole-3-yl ethylamine: This involves the chlorination of indole followed by alkylation to introduce the ethylamine group.
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the indole derivative with the pyrazolo[1,5-a]pyrimidine core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furan moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole or furan rings, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is used in research to understand its interactions with biological targets, such as enzymes or receptors.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: The compound may have applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target’s role within the cell.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the chloro group on the indole ring, which can influence its reactivity and biological activity. The combination of the indole, furan, and pyrazolo[1,5-a]pyrimidine moieties also contributes to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C22H15ClF3N5O2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H15ClF3N5O2/c23-13-3-4-15-14(8-13)12(11-28-15)5-6-27-21(32)17-10-20-29-16(18-2-1-7-33-18)9-19(22(24,25)26)31(20)30-17/h1-4,7-11,28H,5-6H2,(H,27,32) |
InChI Key |
WNXDNMRXPZPTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10956702.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10956706.png)
![11,13-dimethyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956709.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10956711.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide](/img/structure/B10956715.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10956717.png)

![methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956739.png)
![3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B10956763.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B10956769.png)
![1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956776.png)
![N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956778.png)
![1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956784.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10956788.png)
